Spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one]
Description
The compound Spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one] is a spirocyclic heterocycle featuring an oxindole core fused to a thiazolidinone ring via a spiro junction. Its molecular formula is C23H14Cl4N2O2S (molar mass: 524.25 g/mol), as confirmed by structural characterization using techniques like NMR and X-ray crystallography . The spiro architecture confers conformational rigidity, which may improve target selectivity compared to non-spiro analogs .
Properties
IUPAC Name |
1'-benzyl-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2S/c24-18-11-10-16(12-19(18)25)27-21(28)14-30-23(27)17-8-4-5-9-20(17)26(22(23)29)13-15-6-2-1-3-7-15/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYSUINCAZWOAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)C5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro 3-[1-benzyl oxindyl]-2’-[3’-(3,4-dichlorophenyl)thiazolidin-4-one] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-benzyl oxindole, followed by its reaction with a thiazolidinone derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereoselectivity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be considered to make the production more sustainable .
Chemical Reactions Analysis
Reaction Mechanism:
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Imine Formation : The aldehyde reacts with the amine (-NH) group of 1-benzyl oxindole, forming an imine intermediate.
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Thiol Addition : Thioglycolic acid attacks the imine, generating a thioamide intermediate.
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Cyclization : Intramolecular nucleophilic attack by the thiol’s sulfur atom forms the thiazolidin-4-one ring, completing the spiro structure .
Dipolar Cycloaddition
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Azomethine ylides (generated from sarcosine and isatin derivatives) undergo [3+2] cycloaddition with thiazolidinone precursors. This method is efficient for introducing substituents at the spiro junction .
Catalyzed Cyclization
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Vanadyl Sulfate (VOSO4_44) : Promotes three-component reactions (aldehyde + amine + thioglycolic acid) in acetonitrile under ultrasound, reducing reaction time to 15–30 minutes .
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DSDABCOC Catalyst : Achieves high yields (85–90% ) via ultrasonic-assisted synthesis, minimizing energy consumption .
Functionalization and Derivatives
Post-synthetic modifications enable diversification:
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Halogenation : Electrophilic substitution at the 3,4-dichlorophenyl group introduces additional halogens (e.g., bromine) for enhanced bioactivity .
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Spiro Ring Expansion : Reacting with α-chloroacetyl chloride or dimethyl acetylenedicarboxylate (DMAD) extends the spiro framework .
Comparative Reaction Data
Mechanistic Insights
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Acid Catalysis : Brønsted acids protonate the aldehyde, accelerating imine formation.
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Solvent Effects : Polar aprotic solvents (e.g., PEG-400) improve solubility of aromatic intermediates .
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Steric Factors : The 1-benzyl group on oxindole directs regioselectivity during cyclization, favoring spiro over linear products .
Stability and Reactivity
Scientific Research Applications
Anticancer Activity
Research has shown that spiro compounds, including those similar to Spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one], exhibit significant antiproliferative properties against various cancer cell lines. For instance, compounds derived from spiro-indolin-2-ones have demonstrated selective cytotoxicity against human cancer cells such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) while sparing normal cells like RPE1 .
Case Study:
A study synthesized several spiro-indolin-2-one derivatives and evaluated their anticancer efficacy. The results indicated that certain derivatives had higher potency than standard chemotherapeutic agents like sunitinib and 5-fluorouracil, suggesting that modifications in the spiro structure can lead to enhanced biological activity .
Antimicrobial Properties
The spiro compound has also been investigated for its antimicrobial potential. Certain spiro derivatives have shown promising activity against a range of bacterial and fungal strains. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Data Table: Antimicrobial Activity of Spiro Derivatives
| Compound Name | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 64 µg/mL |
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterase enzymes, which play a crucial role in neurodegenerative diseases like Alzheimer's. Some spiro compounds have been identified as potent inhibitors of acetylcholinesterase, thus holding potential for therapeutic applications in cognitive disorders.
Case Study:
A series of spiro compounds were tested for their ability to inhibit acetylcholinesterase activity. Results indicated that certain modifications in the thiazolidinone moiety significantly enhanced inhibitory action compared to standard inhibitors .
Mechanism of Action
The mechanism of action of spiro 3-[1-benzyl oxindyl]-2’-[3’-(3,4-dichlorophenyl)thiazolidin-4-one] involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Features
Target Compound
- Core Structure: Spiro[oxindole-3,2'-thiazolidinone] with a 1-benzyl group on oxindole and 3,4-dichlorophenyl on thiazolidinone.
- Key Substituents :
- 3,4-Dichlorophenyl (electron-withdrawing, enhances lipophilicity and receptor binding).
- Benzyl group (modulates solubility and steric effects).
Analogous Compounds
2-(2,4-Dichlorophenyl)-3-(3-(dimethylamino)propyl)thiazolidin-4-one Hydrochloride (30) Non-spiro thiazolidinone with 2,4-dichlorophenyl and dimethylamino propyl groups. Lacks conformational rigidity but retains chlorine-enhanced bioactivity .
Structural Comparison Table
Physicochemical Properties
- Target Compound: Melting Point: Not explicitly reported, but analogous spiro thiazolidinones melt between 124–126°C . Solubility: Moderate in organic solvents (e.g., CH2Cl2) due to dichlorophenyl and benzyl groups .
- Compound 30 : Hydrochloride salt improves water solubility.
- Compound 24 : Adamantane group increases hydrophobicity, reducing aqueous solubility.
Property Comparison Table
| Compound | Melting Point (°C) | Solubility | LogP (Predicted) |
|---|---|---|---|
| Target Spiro Compound | ~125–130 | Moderate (organic) | ~3.5 |
| Compound 30 | Not reported | High (aqueous) | ~2.8 |
| Compound 24 | Not reported | Low (organic) | ~4.2 |
Biological Activity
Spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one] is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and the underlying mechanisms that contribute to its pharmacological properties.
Synthesis of Spiro Compounds
The synthesis of spiro compounds, including spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one], typically involves multi-step reactions that yield high-purity products. Recent studies have focused on one-pot synthesis methods that enhance efficiency and yield:
- One-Pot Synthesis : A notable method involves the condensation of isatin derivatives with thiazolidinones and benzaldehyde. This method has shown promising results in producing spiro compounds with high yields (65-90%) and purity verified through NMR and mass spectrometry .
Antimicrobial Activity
The biological activity of spiro compounds is diverse, with significant antimicrobial properties being a focal point of research. Spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one] has been evaluated against various bacterial strains:
- Evaluation Method : The Kirby-Bauer disk diffusion method was employed to assess the antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Results indicated higher efficacy against Gram-positive strains .
Antioxidant Activity
The antioxidant properties of spiro compounds are also noteworthy. They exhibit significant radical scavenging activity, which is crucial in mitigating oxidative stress linked to various diseases:
- DPPH Scavenging Test : Spiro compounds have demonstrated good to excellent antioxidant activity, with inhibition percentages ranging from 59.65% to 94.03%. Chlorinated derivatives particularly exhibited superior antioxidant effects compared to other synthesized compounds .
Anti-inflammatory and Anticancer Activities
Emerging research highlights the anti-inflammatory and anticancer potential of spiro compounds:
- COX Inhibition : In studies evaluating their ability to inhibit cyclooxygenase (COX) enzymes, several spiro derivatives showed significant anti-inflammatory activity, surpassing the selectivity index of known drugs like celecoxib .
- Cancer Cell Proliferation : Compounds featuring the spiro structure have been reported to inhibit the proliferation of cancer cells (e.g., MCF-7 breast cancer cells) through mechanisms such as inducing apoptosis and disrupting cell cycle progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of spiro compounds. Key findings include:
- Core Structure Influence : The presence of a spiro carbon contributes to structural rigidity, influencing biological activity positively. Variations in substituents on the oxindole and thiazolidinone moieties can significantly alter pharmacological outcomes .
- Functional Groups : Compounds with specific functional groups (e.g., halogens) have shown enhanced antimicrobial and antioxidant activities, indicating that careful modification can lead to improved therapeutic profiles .
Case Study 1: Antimicrobial Evaluation
A study synthesized a series of spirooxindoles and evaluated their antimicrobial properties against various bacterial strains. The results indicated that chlorinated derivatives exhibited superior antibacterial activity compared to non-chlorinated counterparts. Notably, these compounds were more effective against Gram-positive bacteria than Gram-negative strains .
Case Study 2: Antioxidant Activity Assessment
In another investigation focusing on antioxidant properties, a range of synthesized spiro compounds was tested using the DPPH radical scavenging method. The study highlighted that certain derivatives achieved higher inhibition rates than ascorbic acid, establishing their potential as effective antioxidants .
Q & A
Q. What are the key considerations for optimizing the synthetic route of this spiro-thiazolidinone compound?
The synthesis requires careful selection of cyclocondensation reagents and protection/deprotection strategies for the oxindole and thiazolidinone moieties. For example, multi-step protocols involving [1,3,4]-thiadiazole intermediates (as in ) or oxirane-mediated spiroannulation ( ) are common. Reaction temperatures (e.g., 80–100°C for thiadiazole formation) and catalysts (e.g., Pd for cross-coupling) significantly impact yields. Monitor stereochemical outcomes using chiral HPLC if enantiomeric purity is critical .
Q. How is the structural integrity of this compound validated post-synthesis?
Combine X-ray crystallography (for absolute configuration) with multi-nuclear NMR (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry. For crystallography, use SHELXL ( ) to refine structures, noting bond angles (e.g., α = 80.60° in ’s thiazolidinone analog). NMR assignments should match predicted δ values for spiro-junction protons (typically 3.5–4.5 ppm) and dichlorophenyl aromatic signals (7.0–7.8 ppm) .
Q. What in vitro assays are recommended for preliminary biological evaluation?
Prioritize antimicrobial screening (Gram-positive/-negative bacteria, fungi) via broth microdilution (MIC determination) and antioxidant activity via DPPH radical scavenging (IC₅₀ calculation). For example, reports MICs of 1–2 µmol mL⁻¹ against Candida albicans, comparable to ketoconazole. Use standardized protocols from CLSI or OECD guidelines to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be resolved?
Discrepancies often arise from variations in substituent positioning (e.g., para vs. meta dichlorophenyl groups) or assay conditions (aerobic vs. anaerobic). Replicate experiments using identical cell lines (e.g., ATCC strains) and normalize data to internal controls (e.g., % inhibition relative to ascorbic acid in DPPH assays). Cross-validate with molecular docking to identify binding-affinity outliers .
Q. What strategies improve enantiomeric purity during spiro-ring formation?
Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or chiral auxiliaries. For resolution, use preparative chiral SFC with columns like Chiralpak IG-U (3 µm particle size, 4.6 × 250 mm). achieved >95% ee for spiro-thiadiazoles via kinetic resolution during hydrogenation .
Q. Which computational tools predict metabolic stability of this compound?
Use Schrödinger’s QikProp for ADME profiling (e.g., logP, PSA) and AutoDock Vina for docking into CYP450 isoforms (3A4, 2D6). Molecular dynamics (GROMACS) simulations can assess binding-mode stability over 100 ns trajectories. correlated in silico docking scores (Glide SP: −9.2 kcal/mol) with experimental antioxidant activity .
Q. How to design SAR studies for thiazolidinone derivatives?
Systematically vary substituents on the benzyl oxindyl (e.g., electron-withdrawing Cl vs. electron-donating OMe) and thiazolidinone (e.g., alkyl vs. aryl at N-3). Use Free-Wilson analysis or 3D-QSAR (CoMFA) to map pharmacophores. identified 4-chlorophenyl as critical for antifungal activity (ΔMIC = 1.5 µmol mL⁻¹ vs. unsubstituted analogs) .
Q. What intermediates are pivotal in constructing the spiro scaffold?
Key synthons include 3,4-dichlorophenyl isothiocyanate (for thiazolidinone cyclization) and 1-benzyl oxindole-3-carbaldehyde (for spiro-junction via Knoevenagel condensation). highlights oxirane intermediates (e.g., E-1-(4-acetamidobenzoyl)-2-oxirane) for regioselective ring-opening .
Q. How to address NMR signal overlap in complex spiro systems?
Apply 2D techniques: HSQC for C-H correlation (e.g., distinguishing oxindole C=O at ~170 ppm) and NOESY for spatial proximity (e.g., spiro-CH₂ to aromatic protons). For dynamic systems (e.g., ring-flipping), variable-temperature NMR (298–323 K) can resolve splitting .
Q. What green chemistry approaches reduce waste in synthesis?
Replace traditional solvents with Cyrene or 2-MeTHF. Use microwave-assisted synthesis (100 W, 150°C) to shorten reaction times (e.g., 30 minutes vs. 12 hours for thiadiazole formation). achieved 82% yield via solvent-free mechanochemical grinding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
